

Commercial Suppliers of Artemisinin-d4 for Research: A Technical Guide

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Compound of Interest

Compound Name: Artemisinin-d4

Cat. No.: B15145534

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of **Artemisinin-d4**, a deuterated analog of the potent antimalarial compound artemisinin. This stable isotope-labeled compound is a crucial tool for researchers in various fields, including pharmacology, drug metabolism, and clinical diagnostics, primarily serving as an internal standard for mass spectrometry-based quantification of artemisinin and its derivatives.

Commercial Availability and Product Specifications

Artemisinin-d4 is a specialized chemical available from a limited number of commercial suppliers. The primary source identified is LGC Standards, which incorporates Toronto Research Chemicals (TRC), a well-established provider of complex organic molecules. Other suppliers may distribute the TRC product. While readily available, it is often a custom synthesis product, meaning that pricing and lead times may vary and require a direct inquiry.

Below is a summary of the available quantitative data for **Artemisinin-d4** and related deuterated analogs from various suppliers. It is important to note that for custom synthesis products, detailed specifications such as purity and isotopic enrichment are typically provided in the Certificate of Analysis (CoA) upon purchase.

Product Name	Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Purity	Isotopic Enrichment	Format
Artemisinin-d4	LGC Standards (TRC)	TRC-A777503	C ₁₅ D ₄ H ₁₈ O ₅	286.357	Custom Synthesis	Custom Synthesis	Neat Solid
Artesunate-d4	Cayman Chemical	1316753-15-7	C ₁₉ H ₂₄ D ₄ O ₈	388.5	≥98%	≥99% deuterated forms (d ₁ -d ₄)	Solid
Artemisinin-d3	Cayman Chemical	25359	C ₁₅ H ₁₉ D ₃ O ₅	285.4	≥98%	Not Specified	Solid
[¹³ C, ² H ₄]-Dihydroartemisinin	Alsachim	C877	¹³ CC ₁₄ H ₂ ₁₀ D ₄ O ₅	289.35	Min. 95%	Min. 99% ¹³ C, 98% ² H	Solid

Experimental Protocols: Quantification of Artemisinin using Artemisinin-d4 as an Internal Standard

Artemisinin-d4 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of artemisinin in biological matrices such as plasma and serum. The following is a representative experimental protocol synthesized from established methodologies.

Sample Preparation (Plasma)

- **Protein Precipitation:** To 100 µL of plasma, add 10 µL of **Artemisinin-d4** internal standard solution (concentration to be optimized based on the expected analyte concentration range). Add 300 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

- Liquid-Liquid Extraction: Alternatively, to 100 μL of plasma with internal standard, add 500 μL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of diethyl ether and ethyl acetate). Vortex vigorously for 2 minutes and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

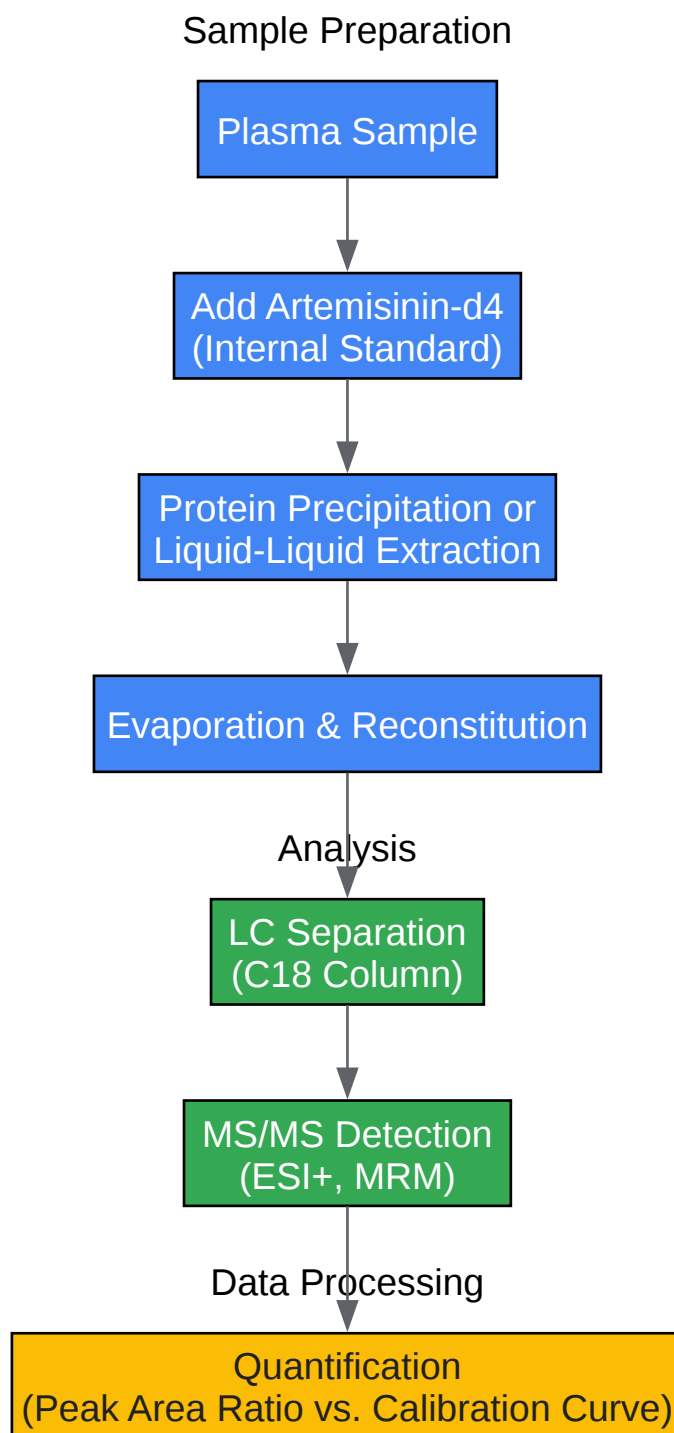
LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm particle size) is commonly used.
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical. The gradient program should be optimized to ensure good separation of artemisinin from matrix components.
 - Flow Rate: 0.3 - 0.5 mL/min.
 - Injection Volume: 5 - 10 μL .
- Tandem Mass Spectrometry (MS/MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
 - Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both artemisinin and **Artemisinin-d4**. The exact m/z values will depend on the adduct formed (e.g., $[\text{M}+\text{NH}_4]^+$ or $[\text{M}+\text{H}]^+$).
 - Artemisinin: The ammoniated adduct $[\text{M}+\text{NH}_4]^+$ at m/z 300.2 is often monitored, with a characteristic product ion at m/z 255.2.
 - **Artemisinin-d4**: The corresponding ammoniated adduct would be at m/z 304.2, with a product ion also showing a +4 Da shift.
 - Data Analysis: The concentration of artemisinin in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration

curve prepared with known concentrations of artemisinin and a constant concentration of **Artemisinin-d4**.

Experimental Workflow Diagram

LC-MS/MS Workflow for Artemisinin Quantification



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LC-MS/MS workflow for the quantification of artemisinin using **Artemisinin-d4**.

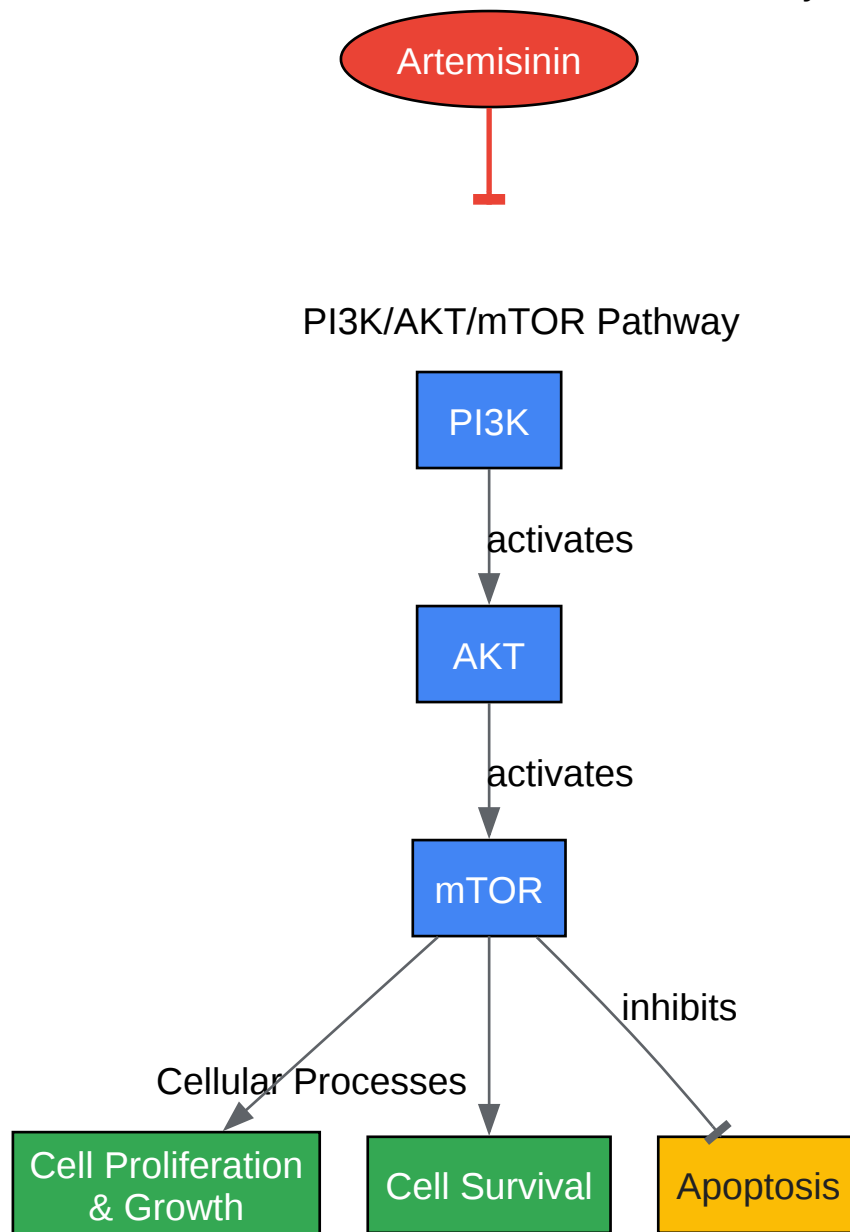
Signaling Pathways

Artemisinin and its derivatives have been shown to exert anticancer effects by modulating various signaling pathways. One of the most consistently reported targets is the PI3K/AKT/mTOR pathway, which is crucial for cell survival, proliferation, and growth.

Artemisinin has been demonstrated to inhibit the phosphorylation of key proteins in this pathway, leading to the downstream effects of apoptosis and reduced cell migration and invasion in cancer cells.

Artemisinin's Inhibitory Effect on the PI3K/AKT/mTOR Signaling Pathway

Artemisinin's Effect on PI3K/AKT/mTOR Pathway



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Artemisinin inhibits the PI3K/AKT/mTOR signaling pathway, promoting apoptosis.

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